N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide
Description
Chemical Structure and Properties Mirabegron, chemically designated as 2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide, has a molecular formula of C₂₁H₂₄N₄O₂S and a molecular weight of 396.51 g/mol . Its structure features a 2-amino-1,3-thiazole core linked to a phenylacetamide moiety, with a chiral hydroxy-phenylethylamine side chain (Figure 1). This configuration confers β3-adrenoceptor (β3-AR) selectivity and metabolic stability .
Therapeutic Use and Mechanism of Action Mirabegron is a selective β3-adrenoceptor agonist approved for treating overactive bladder (OAB) syndrome. It relaxes detrusor smooth muscle via cAMP-mediated pathways, enhancing bladder storage capacity without inhibiting voiding . Unlike antimuscarinics, it avoids dry mouth and constipation, common side effects of older therapies .
Properties
CAS No. |
874594-01-1 |
|---|---|
Molecular Formula |
C13H15N3OS |
Molecular Weight |
261.34 g/mol |
IUPAC Name |
N-[1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl]acetamide |
InChI |
InChI=1S/C13H15N3OS/c1-8(15-9(2)17)10-3-5-11(6-4-10)12-7-18-13(14)16-12/h3-8H,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
PIUIOPXUSXKZAE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CSC(=N2)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of Key Intermediates
According to patent WO2015155664A1, an improved process for preparing related compounds involves the following steps:
Step A: Reaction of (R)-mandelic acid with 4-nitrophenylethylamine (monohydrochloride or sulfate salt) in the presence of coupling agents such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide monohydrochloride in solvents like tetrahydrofuran (THF), 2-methyl THF, or acetonitrile. This yields (R)-2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide intermediate.
Step B: Catalytic hydrogenation of the nitro group in the presence of 10% palladium on carbon catalyst under hydrogen atmosphere to convert the nitro group to an amino group, resulting in (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol monohydrochloride.
Step C: Coupling of the amino intermediate with 2-aminothiazol-4-acetic acid in the presence of suitable catalysts and solvents to form the target compound N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide.
These steps are performed under controlled temperatures (5°C to 30°C) and solvent volumes (typically 1 to 3 volumes relative to reactants). The reaction times vary from 2 to 8 hours depending on conditions.
Solvents and Reagents
The choice of solvents is critical for reaction efficiency and purity. Common solvents include:
| Step | Solvent(s) | Notes |
|---|---|---|
| Step A | Tetrahydrofuran (THF), 2-methyl THF, MTBE, Acetonitrile, 2-Propanol, Toluene | THF preferred for solubility and reaction rate |
| Step B | THF, 1,3-dimethyl-2-imidazolidinone | For catalytic hydrogenation |
| Step C | THF or similar polar aprotic solvents | For coupling reaction |
Bases used can be organic or inorganic, depending on the step, but some reactions proceed in the absence of base.
Reaction Conditions and Purification
- Reaction temperatures are maintained between 5°C and 30°C, with optimal yields at 20°C to 30°C.
- Reaction times range from 2 to 8 hours, with 4 to 5 hours being typical for completion.
- Isolation of the pure α-form crystal of the compound is achieved by crystallization at temperatures between 0°C and 30°C, preferably 5°C to 10°C, over 10 to 15 hours.
- Purification involves filtration, washing, and sometimes recrystallization to enhance purity.
| Parameter | Range/Value | Comments |
|---|---|---|
| Solvent volume | 1 to 3 volumes | Relative to reactant quantity |
| Reaction temperature | 5°C to 30°C | Optimal at 20°C to 30°C |
| Reaction time | 2 to 8 hours | Typically 4 to 5 hours |
| Catalyst | 10% Pd/C for hydrogenation | Hydrogen atmosphere required |
| Base | Organic or inorganic or none | Depends on reaction step |
| Crystallization temperature | 0°C to 30°C | Preferably 5°C to 10°C |
| Crystallization time | 2 to 20 hours | Preferably 10 to 15 hours |
| Purity achieved | High purity (≥95%) | Suitable for pharmaceutical applications |
The compound N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide (a closely related structure) is commercially available with ≥95% purity and can be used as a starting material or intermediate in synthesis.
Alternative synthetic routes involving reductive amination and amide bond formation have been reported in related imidazo and thiazole derivatives, indicating flexibility in synthetic strategies.
The preparation of this compound is well-established through multi-step synthetic methods involving coupling of aminoethylphenyl intermediates with 2-aminothiazol-4-acetic acid derivatives. The process is optimized for solvent choice, temperature control, reaction time, and purification to achieve high purity suitable for pharmaceutical use. The key steps are supported by patent literature and synthetic chemistry reports, providing a robust and reproducible methodology.
Chemical Reactions Analysis
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or amine derivatives.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (HCl, reflux) | 6M HCl, 12h | 1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethylamine + acetic acid | 78% |
| Basic (NaOH, reflux) | 4M NaOH, 8h | Sodium acetate + 1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethylamine | 85% |
Hydrolysis kinetics are temperature-dependent, with activation energy (
) calculated at
under acidic conditions.
Oxidation and Reduction
The thiazole ring and amino group participate in redox reactions:
Oxidation
Thiazole sulfur oxidizes to sulfoxides or sulfones:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%) | Acetic acid, 60°C, 6h | 1,3-Thiazole-4-sulfoxide | 92% |
| mCPBA | DCM, RT, 4h | 1,3-Thiazole-4-sulfone | 88% |
Reduction
Catalytic hydrogenation reduces the thiazole ring:
| Catalyst | Pressure (atm) | Product | Conversion |
|---|---|---|---|
| Pd/C (10%) | 3 | 4,5-Dihydro-1,3-thiazole | 95% |
Substitution Reactions
The amino group on the thiazole ring undergoes nucleophilic substitution:
Cyclization Reactions
Under dehydrating conditions, the compound forms fused heterocycles:
| Conditions | Product | Catalyst | Yield |
|---|---|---|---|
| PCl<sub>5</sub>, toluene, 110°C | Thiazolo[5,4-b]pyridine derivative | — | 67% |
Acylation and Alkylation
The ethylamine side chain reacts with acyl/alkyl halides:
Stability Under Environmental Conditions
Degradation studies reveal sensitivity to UV light and humidity:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Photooxidation of thiazole ring | 4.2h |
| 75% RH, 40°C | Hydrolysis of acetamide group | 12d |
Scientific Research Applications
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt the function of microbial cell membranes, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key structural and functional differences between Mirabegron and related compounds:
Key Structural and Functional Insights
Role of the Hydroxy-Phenylethylamine Chain :
Mirabegron’s chiral β-hydroxy-phenylethylamine side chain is critical for β3-AR selectivity and agonist activity. Removal of the hydroxyl group (as in Imp A) diminishes receptor binding and shifts activity toward β1/β2 antagonism .
Coumarin Integration: The coumarin-thiazole hybrid () shifts therapeutic focus to antimicrobial/anticancer applications, leveraging fluorescence for imaging .
Sulfamoyl and Methyl-Thiazole Derivatives : Compounds like N-(2-Chloro-4-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfamoyl}phenyl)acetamide () exhibit altered solubility and receptor interactions due to sulfamoyl and methyl groups, suggesting utility in diverse therapeutic areas .
Biological Activity
N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article will explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
Chemical Formula: C13H15N3OS
Molecular Weight: 261.34 g/mol
SMILES Representation: CC(=O)NCCC1=CC=C(C=C1)C2=CSC(=N2)N
The compound features a thiazole ring which is known for its diverse pharmacological properties. The presence of the thiazole moiety contributes significantly to the biological activity of derivatives associated with it.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. coli | 0.17 | 0.23 |
| B. cereus | 0.23 | 0.47 |
| S. Typhimurium | 0.23 | 0.47 |
| E. cloacae | 0.23 | 0.47 |
These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like E. coli and S. Typhimurium .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the thiazole ring and substituents on the phenyl group can enhance antimicrobial efficacy. For instance, compounds with hydrophobic moieties at specific positions on the thiazole ring demonstrated improved antibacterial activity .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. In vitro studies indicated that certain thiazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Wound Healing
A study investigated the effects of thiazole derivatives in promoting wound healing in animal models. The compound exhibited a four-fold increase in recovery days compared to standard treatments, indicating its potential as a therapeutic agent for wound management .
Case Study 2: Toxicity and Metabolism
Toxicological assessments revealed that while some derivatives showed significant antibacterial activity, they also presented LD50 values indicating potential lethality at high doses. Importantly, negative AMES test results suggested a non-mutagenic profile for these compounds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via chemo-enzymatic cascades or multi-step organic reactions. For example, palladium-copper bimetallic catalysts (e.g., PdCu/CALB CLEA) enable enantioselective synthesis in a concurrent one-pot process, as demonstrated in analogous acetamide derivatives . Key factors include:
- Catalyst loading : Higher catalyst ratios (e.g., 10 mol%) improve enantiomeric excess (>90%) but may increase purification complexity.
- Temperature : Reflux conditions (150°C) with pyridine and zeolite catalysts optimize cyclization and reduce side products .
- Workup : Acidic quenching (HCl/ice) followed by ethanol recrystallization enhances purity (>95%) .
Q. How can structural elucidation of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use X-ray crystallography with SHELX programs (e.g., SHELXL for refinement) to resolve atomic positions and confirm the thiazole ring orientation and acetamide linkage . For NMR analysis:
- 1H-NMR : The 2-amino-1,3-thiazole proton resonates at δ 6.8–7.2 ppm, while the phenylethyl group shows splitting patterns at δ 2.5–3.5 ppm (CH2) and δ 1.2–1.5 ppm (CH3) .
- 13C-NMR : The thiazole C-4 carbon appears at ~165 ppm, and the acetamide carbonyl at ~170 ppm .
Advanced Research Questions
Q. What experimental strategies address discrepancies between in vitro and in vivo pharmacological activity for this compound?
- Methodological Answer :
- In vitro : Use isolated bladder or prostate smooth muscle strips precontracted with carbachol to measure β3-adrenoceptor-mediated relaxation (EC50 values). Mirabegron analogs show EC50 = 9–12 μM in rat tissues .
- In vivo : Employ the dorsal air pouch model to assess anti-inflammatory activity or cystometry in OAB animal models. Note that hepatic metabolism (e.g., CYP3A4) may reduce bioavailability, requiring pharmacokinetic profiling (t1/2, Cmax) .
- Contradiction Resolution : Cross-validate using β3-knockout mice to confirm target specificity .
Q. How does the 2-amino-1,3-thiazole moiety influence COX/LOX enzyme selectivity?
- Methodological Answer : Docking studies (AutoDock Vina) reveal that the thiazole ring forms hydrophobic interactions with COX-2’s side pocket (e.g., Val523, Ala527), while the amino group hydrogen-bonds with LOX’s catalytic iron. For example:
- COX-1/COX-2 inhibition : Non-selective analogs (e.g., 6a) show IC50 = 9–11 μM, whereas selective COX-2 inhibitors (e.g., 6b) require methoxy substitutions on the phenyl group .
- LOX inhibition : Thiazole derivatives with electron-withdrawing groups (e.g., -NO2) enhance binding to 15-LOX’s substrate channel .
Q. What computational approaches predict off-target binding risks, such as α1A-adrenergic receptor antagonism?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to assess binding stability. Mirabegron derivatives exhibit low affinity for α1A (Ki > 1 μM) due to steric clashes with Tyr185 and Asp106 .
- Pharmacophore Modeling : Map essential features (e.g., hydrogen-bond donors, aromatic rings) to compare against known α1A antagonists like tamsulosin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
